molecular formula C9H18O2 B8254320 (3S)-3,5,5-trimethylhexanoic acid

(3S)-3,5,5-trimethylhexanoic acid

Cat. No.: B8254320
M. Wt: 158.24 g/mol
InChI Key: OILUAKBAMVLXGF-SSDOTTSWSA-N
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Description

(3S)-3,5,5-trimethylhexanoic acid is an organic compound characterized by its unique structure, which includes a hexanoic acid backbone with three methyl groups attached at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,5,5-trimethylhexanoic acid typically involves the use of starting materials such as 3,5,5-trimethylhexanol. One common method involves the oxidation of 3,5,5-trimethylhexanol using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation reaction.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,5,5-trimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

(3S)-3,5,5-trimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (3S)-3,5,5-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic Acid: A simpler analog without the methyl substitutions.

    3,5-Dimethylhexanoic Acid: Lacks one methyl group compared to (3S)-3,5,5-trimethylhexanoic acid.

    2,2-Dimethylhexanoic Acid: Methyl groups are positioned differently on the carbon chain.

Uniqueness

This compound is unique due to its specific methyl group arrangement, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3S)-3,5,5-trimethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILUAKBAMVLXGF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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